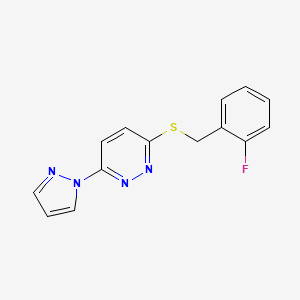

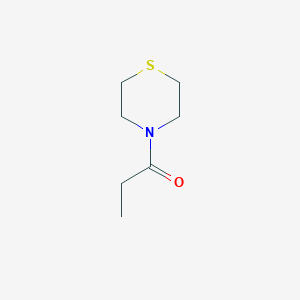

3-((2-fluorobenzyl)thio)-6-(1H-pyrazol-1-yl)pyridazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

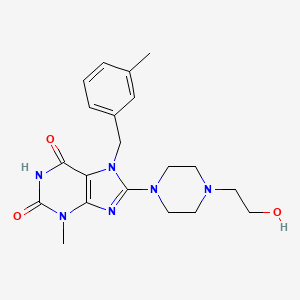

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (like the pyridazine and benzene rings) could contribute to the compound’s stability. The electronegative fluorine atom could create a polar region in the molecule .Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. For instance, the pyridazine ring might undergo reactions typical of aromatic compounds. The presence of the fluorine atom might also influence the compound’s reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups could affect its solubility in different solvents. The aromatic rings could contribute to its UV/Vis absorption spectrum .科学的研究の応用

Anticancer Activity

3-((2-fluorobenzyl)thio)-6-(1H-pyrazol-1-yl)pyridazine and its derivatives have shown promising results in anticancer research. For instance, compounds synthesized from 6-Fluorobenzo[b]pyran, closely related to the compound of interest, have demonstrated significant anticancer activity against various human cancer cell lines, including lung, breast, and CNS cancers, at low concentrations compared to reference drugs like 5-fluorodeoxyuridine (Hammam et al., 2005).

Apoptosis-Promoting Effects

Derivatives of pyrazole with benzo[d]thiazoles containing the compound have been synthesized and evaluated for their cytotoxicity and apoptotic activity. These derivatives, specifically compound 8l, have shown potent anti-proliferative activity against various cancer cell lines and induced apoptosis in a concentration-dependent manner (Liu et al., 2019).

Catalytic and Coordination Chemistry

The compound's framework is versatile for forming homo- and heterometallic gold(I) carbene complexes. These complexes have been characterized and studied for their potential applications in catalysis (Wimberg et al., 2012).

Synthesis of Novel Compounds with Biological Activities

The pyridazine component of the compound has been utilized in synthesizing new imidazolyl acetic acid derivatives. These compounds have shown significant anti-inflammatory and analgesic activities, indicating the potential of the pyridazine moiety in creating bioactive molecules (Khalifa & Abdelbaky, 2008).

Enzyme Inhibition and Anticholinergic Potentials

Pyrazole[3,4-d]pyridazine derivatives, which include the structural motif of the compound , have been studied for their inhibition of enzymes like carbonic anhydrase and acetylcholinesterase. These inhibitors have potential anticholinergic activities, which are significant in medicinal chemistry (Taslimi et al., 2019).

Corrosion Inhibition

Pyridazine derivatives, including structures similar to the compound of interest, have been tested for their effectiveness in protecting mild steel surfaces from corrosion in acidic environments. This suggests potential applications in materials science and engineering (Olasunkanmi et al., 2018).

Antioxidant Activities

Research on combining pyridazine with other heterocycles, such as indole, has led to the development of compounds with significant antioxidant activities. These studies indicate the potential of pyridazine derivatives in creating efficient antioxidants (Aziz et al., 2021).

将来の方向性

特性

IUPAC Name |

3-[(2-fluorophenyl)methylsulfanyl]-6-pyrazol-1-ylpyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN4S/c15-12-5-2-1-4-11(12)10-20-14-7-6-13(17-18-14)19-9-3-8-16-19/h1-9H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYCXEPFFXIWPHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CSC2=NN=C(C=C2)N3C=CC=N3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methylbenzo[d]thiazol-5-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide](/img/structure/B2419157.png)

![N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide](/img/structure/B2419159.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2419163.png)

![2-Acetylspiro[3.3]heptane](/img/structure/B2419165.png)

![3-(2-{[2,2'-Bifuran]-5-yl}-2-hydroxyethyl)-1-[(4-fluorophenyl)methyl]urea](/img/structure/B2419172.png)

![2-methoxy-4-(5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2419178.png)